"Methyl 4-((dimethylamino)methyl)benzoate" chemical properties
"Methyl 4-((dimethylamino)methyl)benzoate" chemical properties
An In-Depth Technical Guide to Methyl 4-((dimethylamino)methyl)benzoate for Advanced Research Applications
Introduction
Methyl 4-((dimethylamino)methyl)benzoate is a bifunctional organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a para-substituted benzene ring with a methyl ester and a benzylic tertiary amine, presents a unique combination of reactive sites. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of this versatile molecule. As a Senior Application Scientist, the following sections are structured to deliver not just data, but also to explain the causality behind experimental choices and to ground the information in established chemical principles.
Physicochemical and Structural Properties
Methyl 4-((dimethylamino)methyl)benzoate, with the CAS number 22043-34-9, is a distinct isomer of the more commonly referenced Methyl 4-(dimethylamino)benzoate (CAS 1202-25-1). The key structural difference is the methylene (-CH2-) spacer between the benzene ring and the dimethylamino group, which significantly influences its electronic properties and chemical reactivity.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | Methyl 4-((dimethylamino)methyl)benzoate | [1] |
| CAS Number | 22043-34-9 | |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| Canonical SMILES | CN(C)CC1=CC=C(C=C1)C(=O)OC | [1] |
| InChI Key | BGMKWBXGZJPSQU-UHFFFAOYSA-N | [1] |
The molecule's structure combines a lipophilic aromatic ring with polar ester and tertiary amine functionalities. This amphiphilic nature suggests moderate solubility in a range of organic solvents and limited solubility in water. The tertiary amine provides a basic center, while the ester group offers a site for nucleophilic attack.
Caption: Molecular structure of Methyl 4-((dimethylamino)methyl)benzoate.
Synthesis and Purification
While specific literature on the synthesis of Methyl 4-((dimethylamino)methyl)benzoate is not abundant, a robust and logical pathway can be designed from commercially available starting materials based on fundamental organic reactions. The most efficient approach involves a two-step process starting from 4-(bromomethyl)benzoic acid.
Causality Behind Experimental Choices: This synthetic route is chosen for its efficiency and high-yielding steps.
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Esterification First: The acidic carboxyl group of the starting material would react with the basic dimethylamine intended for the second step. Therefore, the carboxylic acid must be protected as a methyl ester first. Fischer esterification is a classic, cost-effective, and scalable method for this transformation.
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Nucleophilic Substitution: The resulting benzylic bromide is an excellent electrophile for an SN2 reaction. Dimethylamine is a potent nucleophile that will readily displace the bromide to form the desired tertiary amine.
Caption: Proposed two-step synthesis workflow.
Experimental Protocol: A Self-Validating System
Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate
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To a solution of 4-(bromomethyl)benzoic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
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Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
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Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude intermediate, which can be used directly in the next step.
Step 2: Synthesis of Methyl 4-((dimethylamino)methyl)benzoate
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Dissolve the crude Methyl 4-(bromomethyl)benzoate (1.0 eq) in a suitable aprotic solvent such as Tetrahydrofuran (THF).
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Cool the solution to 0 °C and add a solution of dimethylamine (2.2 eq, typically as a 2M solution in THF or as a condensed gas) dropwise.
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Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting bromide.
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Quench the reaction with water and extract the product with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purification: The crude product should be purified by column chromatography on silica gel, using a gradient elution system (e.g., ethyl acetate in hexanes) to isolate the pure product. The basic nature of the product may require the addition of 1% triethylamine to the eluent to prevent streaking on the silica column.
Spectroscopic and Analytical Characterization
Due to the scarcity of published experimental data for this specific molecule, the following characterization profile is based on expert analysis of its structure. This predictive approach is crucial for researchers synthesizing this compound for the first time.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Assignment |
| ¹H NMR | Doublet | ~7.9 ppm (2H, d) | Aromatic protons ortho to -COOCH₃ |
| Doublet | ~7.4 ppm (2H, d) | Aromatic protons ortho to -CH₂N(CH₃)₂ | |
| Singlet | ~3.9 ppm (3H, s) | Ester methyl protons (-OCH₃) | |
| Singlet | ~3.5 ppm (2H, s) | Benzylic protons (-CH₂-) | |
| Singlet | ~2.2 ppm (6H, s) | N-dimethyl protons (-N(CH₃)₂) | |
| ¹³C NMR | Carbonyl | ~167 ppm | Ester C=O |
| Aromatic | ~128-142 ppm | 6 distinct aromatic carbons | |
| Benzylic | ~64 ppm | Benzylic carbon (-CH₂-) | |
| Methoxy | ~52 ppm | Ester methyl carbon (-OCH₃) | |
| N-Methyl | ~45 ppm | N-dimethyl carbons (-N(CH₃)₂) | |
| FT-IR | Strong, sharp | ~1720 cm⁻¹ | C=O stretch (ester) |
| Medium | ~2750-2850 cm⁻¹ | C-H stretch (N-CH₃) | |
| Medium | ~1280 cm⁻¹ | C-O stretch (ester) | |
| MS (EI) | Molecular Ion | m/z = 193 | [M]⁺ |
| Major Fragment | m/z = 149 | [M - N(CH₃)₂]⁺ | |
| Major Fragment | m/z = 58 | [CH₂=N(CH₃)₂]⁺ (Benzylic cleavage) |
Chemical Reactivity and Mechanistic Considerations
The molecule's bifunctional nature provides several avenues for further chemical modification, making it a valuable intermediate.
Caption: Key reactive sites of the molecule.
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Ester Hydrolysis (Site A): Under either acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-((dimethylamino)methyl)benzoic acid. This transformation is useful for coupling reactions (e.g., amide bond formation) or for altering the solubility profile of a derivative.
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Amine Reactivity (Site B): The lone pair on the nitrogen atom makes the dimethylamino group a nucleophilic and basic center. It can be readily protonated by acids to form a water-soluble ammonium salt. Furthermore, it can react with alkyl halides in an SN2 fashion to yield a quaternary ammonium salt, a functional group prevalent in various biologically active molecules and phase-transfer catalysts.
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Aromatic Ring Substitution (Site C): The substituents on the benzene ring direct the position of further electrophilic aromatic substitution. The methyl ester group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta-position (positions 3 and 5). Conversely, the -CH₂N(CH₃)₂ group is weakly electron-donating and activating, directing to the ortho-positions (positions 2 and 6). The outcome of such a reaction would depend heavily on the specific electrophile and reaction conditions, presenting an opportunity for regioselective synthesis.
Applications in Research and Drug Development
The true value of Methyl 4-((dimethylamino)methyl)benzoate lies in its potential as a versatile building block or scaffold in the synthesis of more complex molecules.
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Medicinal Chemistry Scaffold: Tertiary amines are a cornerstone of modern pharmaceuticals, often serving as key pharmacophores that interact with biological targets or improve the pharmacokinetic properties of a drug. This molecule provides a ready-made scaffold containing a tertiary amine that can be elaborated upon. The ester can be converted to an amide, a common feature in APIs, or reduced to an alcohol for further derivatization.
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Pro-drug Development: The methyl ester moiety could potentially be used as a pro-drug, designed to be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid form of a drug.
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Isotopically Labeled Standards: Analogous to its isomer, Methyl 4-(dimethylamino)benzoate-d4, this compound can be synthesized with deuterium or Carbon-13 isotopes.[2] Such labeled analogues are invaluable as internal standards for quantitative analysis by mass spectrometry (LC-MS) in pharmacokinetic and drug metabolism studies, allowing for precise measurement of a drug candidate's concentration in biological matrices.[2]
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Precursor for Biologically Active Molecules: Benzoic acid derivatives have been investigated for a range of biological activities, including as inhibitors of influenza viruses.[3] The unique substitution pattern of this molecule makes it an interesting starting point for the synthesis of novel therapeutic agents.
Conclusion
Methyl 4-((dimethylamino)methyl)benzoate is more than a simple chemical compound; it is a platform for innovation. Its defined structural and reactive sites offer a predictable and controllable handle for synthetic chemists. From serving as a foundational scaffold in the complex multi-step synthesis of a new drug candidate to its use in creating precise analytical standards, this molecule holds significant potential. This guide provides the foundational knowledge and predictive insights necessary for researchers to confidently incorporate Methyl 4-((dimethylamino)methyl)benzoate into their advanced research and development programs.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12361573, Methyl 4-((dimethylamino)methyl)benzoate. Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70994, Methyl 4-(dimethylamino)benzoate. Available from: [Link]
- Google Patents (1990). US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
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Chemsrc (2024). Methyl 4-[(dimethylamino)methyl]benzoate | CAS#:18153-53-2. Available from: [Link]
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PrepChem.com (2023). Synthesis of 4-dimethylaminobenzoic acid methyl ester. Available from: [Link]
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NIST (National Institute of Standards and Technology) (2023). Methyl 4(methylamino)benzoate in the NIST WebBook. Available from: [Link]
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The Good Scents Company (2024). methyl 4-methyl benzoate. Available from: [Link]
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The Royal Society of Chemistry (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available from: [Link]
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